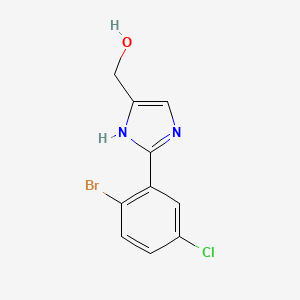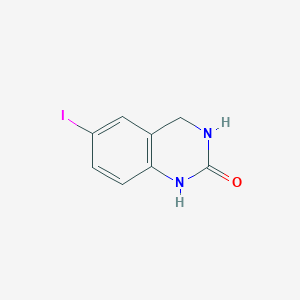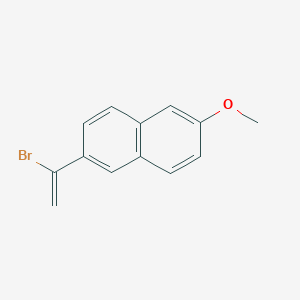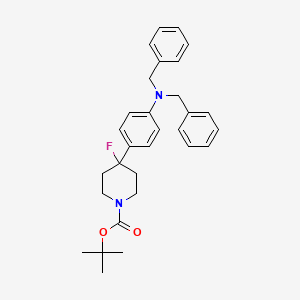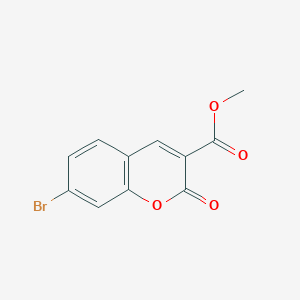
methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position, a carbonyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the chromene ring. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of methyl 2-oxo-2H-chromene-3-carboxylate. This can be achieved by treating the starting material with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 7-amino or 7-thio derivatives.
Reduction: Formation of 7-bromo-2-hydroxy-2H-chromene-3-carboxylate.
Oxidation: Formation of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Scientific Research Applications
Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s bromine atom and carbonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:
Methyl 2-oxo-2H-chromene-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxyl group at the 4th position, which alters its chemical properties and applications.
7-Diethylamino-3-formylcoumarin: Contains a diethylamino group, which significantly changes its electronic properties and uses.
The presence of the bromine atom in this compound makes it unique, as it imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C11H7BrO4 |
|---|---|
Molecular Weight |
283.07 g/mol |
IUPAC Name |
methyl 7-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7BrO4/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5H,1H3 |
InChI Key |
DALMMVWBEMJUMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)
![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)




